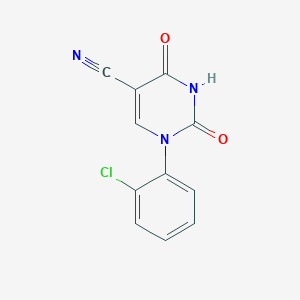

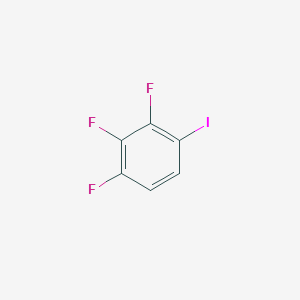

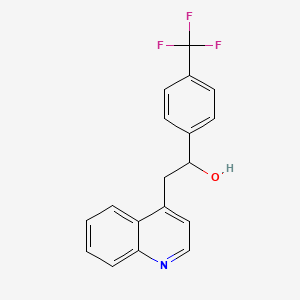

![molecular formula C18H22BrNO4 B1306161 tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 690632-38-3](/img/structure/B1306161.png)

tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound that is of interest due to its potential as a building block in organic synthesis. Spirocyclic compounds are known for their presence in various biologically active molecules and pharmaceuticals. The compound is related to several other tert-butyl piperidine-1-carboxylate derivatives that have been synthesized and studied for their chemical properties and potential applications in drug development .

Synthesis Analysis

The synthesis of related spirocyclic oxindole analogues involves key steps such as dianion alkylation and cyclization, followed by demethylation to obtain the target compound with an overall yield of 35% over eight steps . Other synthetic routes to tert-butyl piperidine-1-carboxylate derivatives include reactions such as allylation , condensation , and nucleophilic substitution , demonstrating the versatility of these compounds in synthetic chemistry. The synthesis of tert-butyl piperidine-1-carboxylate derivatives is often performed without the need for chromatographic purification, indicating a level of efficiency in the synthetic process .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD) . Density functional theory (DFT) has been used to optimize the molecular structure, and the results are consistent with the crystal structure determined by XRD . The molecular packing in the crystal structure is often driven by strong intermolecular interactions such as hydrogen bonds and aromatic π-π stacking interactions .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives are useful intermediates for further selective derivatization on the piperidine ring system . They can undergo reactions such as allylation to afford alkenyl derivatives and can be used to synthesize biologically active compounds like crizotinib . The reactivity of these compounds allows for the exploration of novel compounds that can access chemical space complementary to piperidine ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal and molecular structure reports indicate typical bond lengths and angles for these piperazine-carboxylates . The compounds exhibit various intermolecular interactions that contribute to their stability and reactivity. Some derivatives have been evaluated for biological activities such as antibacterial and anthelmintic activity, although the results have been mixed .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

- Summary of the application : Chroman-4-one derivatives constitute a major class of six-membered heterocyclic compounds . They play an important role as building blocks in designing drugs .

- Methods of application or experimental procedures : Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

- Results or outcomes obtained : They exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities and act as SIRT2 inhibitors .

Antidepressant Synthesis

- Summary of the application : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Methods of application or experimental procedures : The review examines current developments in the catalytic synthesis of antidepressants .

- Results or outcomes obtained : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Chemical Transformations

- Summary of the application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

- Methods of application or experimental procedures : The tert-butyl group is often used in reactions involving crowded environments .

- Results or outcomes obtained : The use of the tert-butyl group can lead to unique reaction pathways and outcomes .

Biosynthetic and Biodegradation Pathways

- Summary of the application : The tert-butyl group plays a role in various biosynthetic and biodegradation pathways .

- Methods of application or experimental procedures : The tert-butyl group can be incorporated into molecules to study these pathways .

- Results or outcomes obtained : The study of these pathways can lead to a better understanding of biological processes .

Synthesis of 4H-chromen-4-ones

- Summary of the application : An efficient TBHP/TBAI-mediated protocol has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones via oxidative C–C bond formation .

- Methods of application or experimental procedures : The reaction conditions were optimized with chroman-4-one using tetrabutylammonium iodide (TBAI, 20 mol %) and tert-butyl hydroperoxide (TBHP, 3 eq., 70% in water) at 80 °C for 4 h .

- Results or outcomes obtained : The desired product was synthesized with a yield of up to 72% .

Biocatalytic Processes

- Summary of the application : The tert-butyl group has potential applications in biocatalytic processes .

- Methods of application or experimental procedures : The tert-butyl group can be incorporated into molecules to study these processes .

- Results or outcomes obtained : The study of these processes can lead to a better understanding of biological processes .

Synthesis of 4H-chromen-4-ones

- Summary of the application : A transition metal-free and efficient TBHP/TBAI-mediated protocol has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones via oxidative C–C bond formation .

- Methods of application or experimental procedures : The reaction conditions were optimized with chroman-4-one using tetrabutylammonium iodide (TBAI, 20 mol %) and tert-butyl hydroperoxide (TBHP, 3 eq., 70% in water) at 80 °C for 4 h .

- Results or outcomes obtained : The desired product was synthesized with a yield of up to 72% .

Safety And Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYLVHOLKDNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383385 | |

| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

CAS RN |

690632-38-3 | |

| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

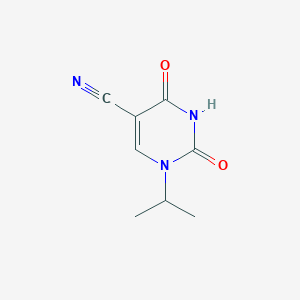

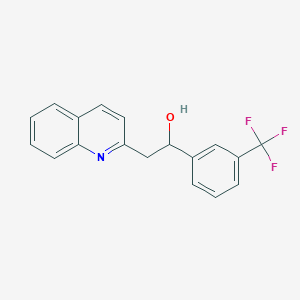

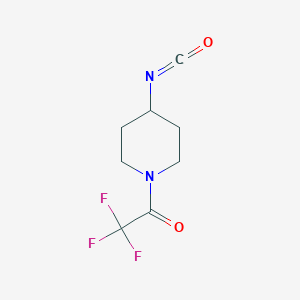

![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)

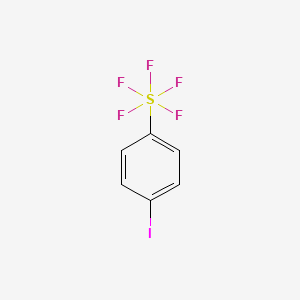

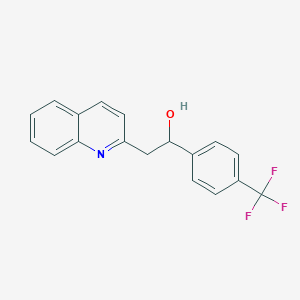

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

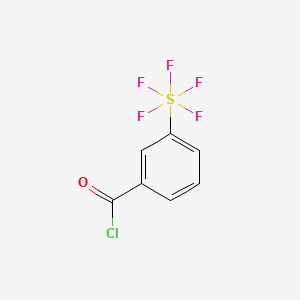

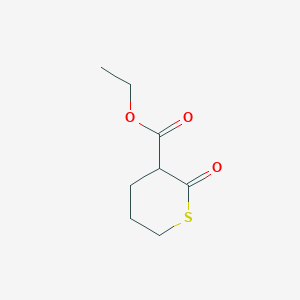

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)

![N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1306091.png)